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Diethoxy-methyl-silane

Cat. No.: B7803592
M. Wt: 134.25 g/mol
InChI Key: SOGIFFQYRAXTDR-UHFFFAOYSA-N
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Description

Foundational Significance in Organosilicon Chemistry

The significance of Diethoxy(methyl)silane in organosilicon chemistry stems from the reactivity of its silicon-hydrogen (Si-H) and silicon-ethoxy (Si-OC2H5) bonds. The Si-H bond is a key feature, rendering the molecule a mild and selective reducing agent in a variety of organic transformations. gelest.com This hydridic nature of the hydrogen atom attached to silicon allows for its participation in hydrosilylation reactions, a fundamental process in organosilicon chemistry where the Si-H bond adds across a double or triple bond in an unsaturated organic compound. iust.ac.ir

Furthermore, the ethoxy groups are susceptible to hydrolysis, a reaction that forms silanol (B1196071) intermediates (Si-OH). dakenchem.com These silanols can then undergo condensation reactions to form stable siloxane bonds (Si-O-Si), which are the backbone of silicone polymers. iust.ac.ir This ability to form polymeric networks is a cornerstone of silicone chemistry and is exploited in the synthesis of a wide array of materials. The synthesis of Diethoxy(methyl)silane itself is typically achieved through the reaction of methyldichlorosilane (B44661) with ethanol (B145695). iotachem.com Another method involves the reaction of methanol (B129727) with methyl chlorosilane in the presence of an acid catalyst. innospk.com

Interdisciplinary Research Trajectories and Impact

The unique reactivity of Diethoxy(methyl)silane has propelled its use across numerous scientific and industrial fields, demonstrating its significant interdisciplinary impact.

Surface Modification and Coatings: A primary application of Diethoxy(methyl)silane is in surface modification. dakenchem.comsolubilityofthings.com It is used to treat surfaces of materials like glass, metals, ceramics, and plastics. dakenchem.com The hydrolysis of the ethoxy groups allows the molecule to form strong covalent bonds with hydroxyl groups present on these substrates, creating a thin, durable silane (B1218182) layer. dakenchem.comgoogle.com This layer can impart desirable properties such as hydrophobicity, improved adhesion for coatings, and enhanced corrosion and weather resistance. dakenchem.cominnospk.com For instance, in the coatings industry, it acts as a coupling agent, improving the bond between organic resins and inorganic substrates. innospk.com

Materials Science and Polymer Chemistry: In materials science, Diethoxy(methyl)silane is a crucial precursor in the sol-gel process. google.commdpi.com The sol-gel process is a versatile method for creating solid materials from a chemical solution, and Diethoxy(methyl)silane's ability to hydrolyze and condense allows for the formation of stable, cross-linked networks. dakenchem.comnih.gov This is utilized in the production of hybrid organic-inorganic materials, coatings, and aerogels. sigmaaldrich.comresearchgate.net For example, it has been used in conjunction with other silanes like tetraethoxysilane and methyltrimethoxysilane (B3422404) to create multifunctional hybrid coatings with both mechanical resistance and hydrophobic properties. mdpi.com

Organic Synthesis: Diethoxy(methyl)silane serves as a valuable reagent in organic synthesis. Its utility as a mild reducing agent is employed in the selective reduction of carbonyl compounds. fishersci.cagelest.com It is also a key component in various catalytic reactions, including the hydrosilylation of alkenes and tandem reductive aldol (B89426) reactions. fishersci.caorganic-chemistry.org Copper-catalyzed hydroamination reactions of alkenes, for example, utilize Diethoxy(methyl)silane to produce α-branched amines. organic-chemistry.org

Other Applications: The versatility of Diethoxy(methyl)silane extends to other specialized areas. It is used in the manufacturing of silicone rubbers and as an intermediate in the synthesis of other organosilicon compounds. innospk.comiotachem.com In chromatography, it is employed for the surface modification of silica-based columns to enhance their stability and selectivity. dakenchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H14O2Si B7803592 Diethoxy-methyl-silane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethoxy(methyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14O2Si/c1-4-6-8(3)7-5-2/h8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGIFFQYRAXTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[SiH](C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031-62-1
Record name Methyldiethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2031-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Precursor Chemistry of Diethoxy Methyl Silane

Advanced Synthetic Routes to Diethoxy(methyl)silane

The production of diethoxy(methyl)silane can be achieved through several synthetic pathways, each with distinct advantages and applications. These methods range from classic organometallic reactions to more direct industrial processes.

Organometallic Approaches (e.g., Grignard Reactions)

Grignard reactions, a cornerstone of organometallic chemistry, provide a versatile method for the formation of silicon-carbon bonds. gelest.com In the synthesis of diethoxy(methyl)silane, a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), can be reacted with a suitable silicon-containing precursor like tetraethoxysilane (TEOS). The nucleophilic methyl group from the Grignard reagent displaces one of the ethoxy groups on the silicon atom, yielding diethoxy(methyl)silane. The general reaction is as follows:

CH₃MgBr + Si(OC₂H₅)₄ → CH₃Si(OC₂H₅)₂H + Mg(OC₂H₅)Br

The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to ensure the stability of the Grignard reagent. wikipedia.orgadichemistry.com Precise control over stoichiometric ratios and reaction conditions is crucial to maximize the yield of the desired product and minimize the formation of byproducts.

While effective at the laboratory scale, the use of Grignard reagents can present challenges for large-scale industrial production due to the handling of pyrophoric and moisture-sensitive materials. adichemistry.com

Table 1: Illustrative Example of Grignard Reaction for Silane (B1218182) Synthesis

Reactant 1 Reactant 2 Solvent Product
Methylmagnesium Bromide Tetraethoxysilane Diethyl Ether Diethoxy(methyl)silane

Other Established Chemical Synthesis Pathways

Beyond organometallic routes, other established methods for the synthesis of diethoxy(methyl)silane are widely employed, particularly in industrial settings.

One of the most common industrial methods is the direct reaction of elemental silicon with methanol (B129727) in the presence of a copper catalyst. This process, a variation of the Müller-Rochow direct process, allows for the formation of various alkoxysilanes. researchgate.net By controlling the reaction temperature and catalyst composition, the selectivity towards diethoxy(methyl)silane can be optimized.

Another significant pathway is the alcoholysis of methyltrichlorosilane (B1216827) (CH₃SiCl₃). In this reaction, methyltrichlorosilane is treated with ethanol (B145695) (C₂H₅OH). The chlorine atoms on the silicon are substituted by ethoxy groups, producing diethoxy(methyl)silane and hydrogen chloride (HCl) as a byproduct. The reaction can be represented as:

CH₃SiCl₃ + 2C₂H₅OH → CH₃Si(OC₂H₅)₂H + 2HCl

This method is advantageous due to the availability of the starting materials. However, the corrosive nature of the HCl byproduct requires specialized equipment for handling and neutralization.

Table 2: Comparison of Major Synthesis Methods for Diethoxy(methyl)silane

Synthesis Method Key Reactants Key Advantages Key Disadvantages
Grignard Reaction Methylmagnesium Halide, Tetraethoxysilane High selectivity, Versatility Use of hazardous reagents, Scalability challenges
Direct Process Silicon, Methanol, Copper Catalyst Cost-effective for large scale Requires high temperatures, Product mixture
Alcoholysis Methyltrichlorosilane, Ethanol Readily available starting materials Produces corrosive HCl byproduct

Diethoxy(methyl)silane as a Strategic Precursor in Material Synthesis

The unique chemical structure of diethoxy(methyl)silane, featuring both a reactive silicon-hydride (Si-H) bond and hydrolyzable ethoxy groups, makes it a valuable precursor in the synthesis of a diverse range of materials. gelest.com

Precursor Role in Silicone Polymer and Oligomer Formation

Diethoxy(methyl)silane is a key building block in the production of silicone polymers and oligomers. cfsilicones.comshinetsusilicone-global.comshinetsusilicone-global.com Its bifunctional nature allows it to act as a chain extender or a crosslinking agent in condensation curing systems. dtu.dknih.govdtu.dkmdpi.comgoogle.com

In the presence of moisture and a catalyst, the ethoxy groups of diethoxy(methyl)silane undergo hydrolysis to form silanol (B1196071) (Si-OH) groups. These silanol groups are highly reactive and can condense with other silanol groups on polymer chains, forming stable siloxane (Si-O-Si) bonds and releasing ethanol as a byproduct. This process is fundamental to the curing of many room-temperature-vulcanizing (RTV) silicone elastomers. dtu.dknih.govmdpi.com

The incorporation of diethoxy(methyl)silane into the polymer network can significantly influence the final properties of the silicone material, such as its hardness, elasticity, and thermal stability. By controlling the amount of diethoxy(methyl)silane used, the crosslink density of the polymer can be tailored to achieve desired mechanical properties. dtu.dkmdpi.com

Furthermore, the Si-H bond in diethoxy(methyl)silane can participate in hydrosilylation reactions, a versatile method for creating carbon-silicon bonds. This allows for the synthesis of functionalized silicone oligomers and polymers with specific properties for a variety of applications. nih.gov

Development of Advanced Organosilicon Materials

The utility of diethoxy(methyl)silane extends beyond traditional silicone polymers to the development of advanced organosilicon materials with tailored functionalities.

Hybrid Organic-Inorganic Materials: Diethoxy(methyl)silane is extensively used in sol-gel processes to create hybrid organic-inorganic materials. mdpi.comresearchgate.netresearchgate.netsid.irmdpi.comnih.gov Through co-condensation with other alkoxysilanes, such as tetraethoxysilane (TEOS), it is possible to synthesize materials that combine the flexibility and functionality of organic polymers with the durability and thermal stability of inorganic glasses. mdpi.comresearchgate.net These hybrid materials find applications in coatings, membranes, and as matrices for functional components. mdpi.comresearchgate.netresearchgate.netsid.irmdpi.com

Surface Modification: The reactive nature of diethoxy(methyl)silane makes it an effective agent for the surface modification of materials like silica (B1680970). tue.nltue.nlnih.govteledynelabs.com By reacting with surface silanol groups, it can create a hydrophobic layer, which is beneficial in applications such as chromatography to reduce the interaction of polar analytes with the silica support. tue.nltue.nlnih.gov

Precursor to Ceramics: Diethoxy(methyl)silane serves as a valuable precursor for the synthesis of silicon oxycarbide (SiOC) ceramics. escholarship.orgjmst.orgvt.edursc.orgresearchgate.net Through pyrolysis at high temperatures in an inert atmosphere, the organosilicon precursor is converted into a ceramic material with a unique amorphous structure. These SiOC ceramics exhibit exceptional thermal stability, oxidation resistance, and mechanical properties, making them suitable for applications in high-temperature environments, such as thermal protection systems for aerospace vehicles. jmst.orgvt.edursc.org The composition and properties of the final ceramic can be tuned by adjusting the pyrolysis conditions and the initial precursor chemistry. escholarship.orgvt.edu

Table 3: Applications of Diethoxy(methyl)silane in Advanced Materials

Material Type Synthesis Method Key Properties of Resulting Material Example Application
Hybrid Organic-Inorganic Coatings Sol-Gel Process Enhanced mechanical strength, Hydrophobicity Protective coatings with improved durability and water resistance mdpi.comresearchgate.net
Modified Silica Surfaces Surface Silylation Reduced surface polarity, Improved hydrophobicity Stationary phases in chromatography tue.nlnih.gov
Silicon Oxycarbide (SiOC) Ceramics Pyrolysis High thermal stability, Oxidation resistance High-temperature structural components, Thermal insulation jmst.orgvt.edursc.org

Elucidation of Reaction Mechanisms and Kinetic Profiles in Diethoxy Methyl Silane Chemistry

Hydrolysis and Condensation Mechanisms of Alkoxysilanes

The kinetics of both hydrolysis and condensation of alkoxysilanes are strongly dependent on the pH of the reaction medium. afinitica.comunm.edu Generally, the rates of these reactions are slowest near a neutral pH of approximately 7 and are catalyzed by both acids and bases. unm.edu

Under acidic conditions (pH < 7), the reaction is specific acid-catalyzed. An alkoxy group is rapidly protonated, making the silicon atom more electrophilic and thus more susceptible to a nucleophilic attack by a water molecule. nih.govunm.edu This mechanism generally leads to faster hydrolysis than condensation, promoting the formation of less branched, more linear or chain-like polymer structures. nih.govafinitica.com

Under basic conditions (pH > 7), the reaction is specific base-catalyzed. The mechanism involves the direct nucleophilic attack of a hydroxyl ion (OH⁻) or a deprotonated silanolate anion (Si-O⁻) on the silicon atom. nih.govunm.edu In this regime, condensation rates can be faster than hydrolysis, particularly for silanols that have already formed. This tends to produce more highly branched and cross-linked structures. afinitica.com The rate minimum for the condensation of disilanols, which would be formed from diethoxy(methyl)silane, is observed around pH 6. afinitica.com

The table below summarizes the general influence of pH on the reaction kinetics.

pH RangeCatalystPredominant MechanismRelative Rate of HydrolysisRelative Rate of CondensationResulting Structure
Acidic (< 7) H⁺ (Hydronium ion)Protonation of alkoxy group, followed by nucleophilic attack by H₂O. nih.govunm.eduFast afinitica.comSlower than hydrolysisLess branched, linear chains nih.gov
Neutral (~ 7) None / WaterUncatalyzed nucleophilic attackMinimum rate afinitica.comunm.eduMinimum rate afinitica.comSlow polymerization
Basic (> 7) OH⁻ (Hydroxyl ion)Nucleophilic attack by OH⁻ or silanolate anion on Si. nih.govunm.eduFastCan be faster than hydrolysisHighly branched clusters

The molar ratio of water to silane (B1218182) (R) is a critical parameter that significantly affects the kinetics of hydrolysis and the structure of the resulting polysiloxane. For a difunctional silane like diethoxy(methyl)silane, a stoichiometric R value of 1.0 is required for the complete hydrolysis of both ethoxy groups. nih.gov

Increasing the water content generally accelerates the hydrolysis reaction up to a certain point. nih.gov However, an excessive amount of water can sometimes inhibit the reaction, potentially due to reduced solubility of the non-polar alkoxysilane in a highly aqueous medium. nih.gov The water concentration also dictates whether condensation proceeds primarily through the elimination of water (from two Si-OH groups) or alcohol (from an Si-OH and an Si-OR group). nih.gov

The water-to-silane ratio has a profound impact on the structure of the oligomers formed, particularly under acidic conditions. Studies on organotrialkoxysilanes have shown that with increasing water content, the formation of linear and branched oligomers decreases, while the proportion of monocyclic and bicyclic structures increases. nih.gov This demonstrates that the availability of water not only drives the initial hydrolysis but also steers the subsequent condensation pathways, thereby controlling the final polymer architecture. nih.gov

Mechanistic studies, supported by both experimental data and computational analysis, indicate that the hydrolysis and condensation of alkoxysilanes proceed via a bimolecular nucleophilic substitution mechanism at the silicon center, commonly referred to as Sₙ2-Si. nih.govafinitica.comunm.edu This is in contrast to a dissociative Sₙ1-type mechanism.

In the Sₙ2-Si mechanism, the incoming nucleophile (water in hydrolysis, or a silanol (B1196071)/silanolate in condensation) attacks the silicon atom, forming a pentacoordinate (five-bonded) transition state or a transient intermediate. nih.gov

Under acidic conditions: The initial step is the protonation of an oxygen atom (either from an alkoxy or a silanol group). This enhances the electrophilicity of the silicon atom, facilitating the backside attack by a neutral nucleophile like water or another silanol. nih.gov

Under basic conditions: A stronger nucleophile, such as a hydroxide (B78521) ion or a deprotonated silanolate anion, directly attacks the neutral silicon atom. nih.gov

Evidence for the Sₙ2-Si pathway comes from kinetic studies showing second-order reaction rates and the significant influence of steric and inductive effects. nih.govresearchgate.net For instance, substituting electron-donating alkyl groups for electron-withdrawing alkoxy groups on the silicon atom can alter the stability of the charged transition states and thus affect the reaction rate. unm.edu The steric hindrance around the silicon atom is also a key factor, with bulkier substituents slowing down the rate of nucleophilic attack, an effect that is more pronounced in condensation than in hydrolysis. nih.gov

Hydrosilylation Reactions Involving Diethoxy(methyl)silane

Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. It is a highly versatile and atom-economical reaction for forming silicon-carbon bonds. researchgate.netnih.gov Diethoxy(methyl)silane, containing a reactive Si-H bond, is a relevant substrate for these transformations, which are typically catalyzed by transition metal complexes. nih.govamazonaws.com

A wide array of transition metal complexes can catalyze hydrosilylation reactions. While platinum-based catalysts like Speier's (H₂PtCl₆) and Karstedt's catalysts are the most common in industrial applications due to their high reactivity, significant research has focused on developing catalysts based on other, more abundant or specialized metals. nih.govillinois.eduprinceton.edu

Rhodium Complexes: Rhodium-based catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃) and various Rh(I) complexes, are effective for the hydrosilylation of alkenes and alkynes. sigmaaldrich.com They can offer different selectivity profiles compared to platinum catalysts.

Palladium Complexes: Palladium catalysts are also known to promote hydrosilylation, although they are sometimes less active than their platinum or rhodium counterparts.

Copper Complexes: Research into copper-catalyzed hydrosilylation has gained traction as a low-cost alternative, though it is not as widely established as catalysis by precious metals.

Other Metals (Iron, Cobalt, Nickel): Significant progress has been made in using earth-abundant, first-row transition metals. Iron and cobalt complexes, often activated by a reducing agent, have shown high catalytic activity for the anti-Markovnikov hydrosilylation of alkenes. nih.gov Nickel catalysts, particularly with α-diimine ligands, are also highly active for the hydrosilylation of olefins with tertiary silanes. princeton.edu In one study, diethoxy(methyl)silane was used as a co-catalyst to enhance the yield of styrene (B11656) hydrosilylation with a cobalt-based system. nih.gov Another investigation into the kinetics of ketone hydrosilylation employed an iron catalyst with diethoxy(methyl)silane as the hydride source. amazonaws.com

The table below provides examples of catalyst systems used in hydrosilylation.

MetalCatalyst ExampleSubstrateKey Features
Platinum Karstedt's Catalyst [Pt₂(H₂C=CHSiMe₂OSiMe₂CH=CH₂)₃]Alkenes, AlkynesHigh activity, industrial standard. researchgate.netprinceton.edu
Rhodium Wilkinson's Catalyst [RhCl(PPh₃)₃]Alkenes, AlkynesCan provide trans-selectivity for alkynes. sigmaaldrich.com
Iron Iminopyridine-oxazoline/iron complexesKetonesCapable of asymmetric hydrosilylation. nih.gov
Cobalt 2,6-bis(arylimino)-pyridine/CoCl₂ complexAlkenes, AlkynesHigh activity and selectivity. nih.gov
Nickel α-diimine Nickel(II) carboxylatesAlkenesHigh anti-Markovnikov selectivity. princeton.edu
Ruthenium [Cp*Ru(MeCN)₃]PF₆AlkynesExcellent α-regioselectivity and syn-stereoselectivity for thioalkynes. sigmaaldrich.comdntb.gov.ua

Achieving high levels of stereochemical control (regio- and stereoselectivity) is a primary goal in modern hydrosilylation chemistry. The choice of catalyst and ligands is paramount in dictating the outcome of the reaction.

Regioselectivity refers to the orientation of the Si-H addition. In the hydrosilylation of terminal alkenes, addition can result in either the terminal (anti-Markovnikov) or the internal (Markovnikov) product. Most late transition metal catalysts, including those based on Pt, Co, and Ni, strongly favor the formation of the linear, anti-Markovnikov product. nih.govprinceton.edu For terminal alkynes, catalysts like [Cp*Ru(MeCN)₃]PF₆ can provide excellent regioselectivity for the α-vinylsilane over the β-vinylsilane. sigmaaldrich.com

Stereoselectivity concerns the spatial arrangement of the newly formed bonds. For internal alkynes, hydrosilylation can lead to either syn-addition (forming a Z-alkene) or anti-addition (forming an E-alkene). Ruthenium-based catalysts have been shown to provide exclusively Z-trisubstituted alkenes from the intermolecular hydrosilylation of internal alkynes. sigmaaldrich.com

Enantioselectivity is crucial when creating chiral centers. This is achieved by using chiral catalysts, typically a metal complex coordinated to chiral ligands. For example, iminopyridine-oxazoline/iron complexes have been successfully used for the asymmetric hydrosilylation of ketones, achieving high yields and enantiomeric excesses (ee) up to 93%. nih.gov This demonstrates that with proper catalyst design, hydrosilylation can be a powerful tool for stereocontrolled synthesis.

Mechanistic Studies of Hydrosilylation Pathways

The hydrosilylation of unsaturated bonds, such as in alkenes and alkynes, is a cornerstone of organosilicon chemistry. While extensive mechanistic studies have been conducted on various hydrosilanes, the pathways involving diethoxy(methyl)silane are understood to proceed through well-established catalytic cycles, primarily the Chalk-Harrod and modified Chalk-Harrod mechanisms. researchgate.netnih.gov These mechanisms are broadly accepted for platinum-catalyzed hydrosilylations, which are among the most common systems used in industrial applications. researchgate.net

The classical Chalk-Harrod mechanism involves several key steps nih.gov:

Oxidative Addition: The Si-H bond of diethoxy(methyl)silane adds to the low-valent metal catalyst (e.g., Pt(0)).

Olefin Coordination: The unsaturated substrate (alkene) coordinates to the resulting metal-silyl-hydride complex.

Migratory Insertion: The alkene inserts into the metal-hydride (M-H) bond. This step is often crucial for determining the regioselectivity of the addition. researchgate.net

Reductive Elimination: The final alkylsilane product is eliminated from the metal center, regenerating the active catalyst for the next cycle.

A variation, the "modified" Chalk-Harrod mechanism, posits that the reaction proceeds via the insertion of the alkene into the metal-silyl (M-Si) bond instead of the M-H bond. nih.gov Density functional theory (DFT) calculations for some catalytic systems have shown that this alternative pathway can be energetically more favorable. nih.gov

The regioselectivity of the hydrosilylation—whether it follows a Markovnikov or anti-Markovnikov addition pattern—is influenced by the catalyst, the substituents on the silicon atom, and the substrate. acs.org For terminal alkenes, anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon, is commonly observed. researchgate.net Kinetic studies and deuterium (B1214612) labeling experiments are critical tools used to unravel these mechanistic details, confirming, for instance, that reductive elimination can be the rate-determining step and that olefin isomerization can occur as a competing side reaction. researchgate.netgelest.com While many studies focus on catalysts like Karstedt's catalyst, the fundamental steps are considered applicable to the reactions of diethoxy(methyl)silane. researchgate.net

Reduction Chemistry and Applications of Diethoxy(methyl)silane

Diethoxy(methyl)silane is a versatile reducing agent, particularly valued for its application in the selective reduction of various organic functional groups. Its reactivity can be tuned by the choice of catalyst, allowing for high chemoselectivity.

Diethoxy(methyl)silane is effectively used in the hydrosilylation of carbonyl compounds, which, after hydrolysis, yields the corresponding alcohols. fishersci.ca A key advantage of using ethoxyhydrogenosilanes like diethoxy(methyl)silane is the high degree of chemoselectivity that can be achieved. Research has established a clear reactivity order for the reduction of carbonyl compounds, which proceeds as: aldehydes > ketones > esters. researchgate.net This hierarchy allows for the selective reduction of one carbonyl group in the presence of a less reactive one. For example, an aldehyde can be reduced while leaving a ketone untouched, and a ketone group within a keto-ester can be selectively reduced to the corresponding alcohol. researchgate.net

This selectivity is attributed to a combination of factors, including the inherent reactivity of the silane, the nature of the catalyst (often alkali metal fluorides like KF or CsF), and the reaction temperature. researchgate.net Importantly, this reduction system is tolerant of many other functional groups. Groups such as chlorides, amides, anhydrides, nitro groups, and carbon-carbon double bonds are typically not reduced under these conditions, enabling the targeted reduction of carbonyls in complex, multifunctional molecules. researchgate.net Diethoxy(methyl)silane has also been employed as the reducing agent in the conjugate reduction of α,β-unsaturated aldehydes, catalyzed by rhodium(bisoxazolinylphenyl) complexes. organic-chemistry.org

Table 1: Examples of Selective Reductions Using Diethoxy(methyl)silane

The development of asymmetric reduction methods is crucial for the synthesis of chiral molecules, particularly optically active alcohols, which are vital intermediates in the pharmaceutical industry. nih.gov Diethoxy(methyl)silane has been successfully employed as a hydride source in several catalytic asymmetric reduction systems.

One notable application is the asymmetric reduction of ketones and β-keto esters using a catalytic system composed of a chiral azolium salt and an iridium complex ([Ir(cod)₂]BF₄) in the presence of a base. doaj.org In this process, pre-mixing the catalyst components with diethoxy(methyl)silane was found to be essential for achieving high efficiency, affording the desired optically active alcohols with high yields and enantioselectivity. doaj.org

Copper-hydride (CuH) catalysis with chiral ligands has also emerged as a powerful tool for asymmetric reductions. Diethoxy(methyl)silane is used in the highly enantio- and regioselective copper-catalyzed hydroamination of alkenes with hydroxylamine (B1172632) esters, producing a wide variety of α-branched chiral amines. organic-chemistry.org Similarly, chiral rhodium-bis(oxazolinyl)phenyl complexes utilize diethoxy(methyl)silane for the conjugate hydrosilylation of 3,3-diarylacrylate derivatives, yielding optically active 3,3-diarylpropanoate products with high enantiomeric excess (ee). organic-chemistry.org

Table 2: Asymmetric Reductions Employing Diethoxy(methyl)silane

The mechanism of carbonyl reduction by hydrosilanes, including diethoxy(methyl)silane, generally involves the transfer of a hydride (H⁻) from the silicon atom to the electrophilic carbonyl carbon. youtube.comwikipedia.org The specific pathway, however, is highly dependent on the catalyst and reaction conditions.

In reductions catalyzed by transition metals (e.g., rhodium, iridium), the mechanism often involves the formation of a metal hydride intermediate, which then acts as the active reducing agent. wikipedia.org Alternatively, the metal can function as a Lewis acid, coordinating to the carbonyl oxygen to increase its electrophilicity and facilitate the nucleophilic attack by the silane's hydride. wikipedia.org

For base-catalyzed reductions, mechanistic studies suggest that the addition of a base (e.g., KOtBu) to the silane leads to the formation of hypervalent silicate (B1173343) species. nih.gov These silicates are more potent hydride donors and are considered the active reducing agents in the catalytic cycle. nih.gov In enzyme-catalyzed systems, such as those using carbonic anhydrase, mechanistic evidence points to the formation of a protein-bound, mononuclear zinc hydride complex. This abiotic intermediate is responsible for the enantioselective hydride transfer to the ketone substrate, and the resulting enantioselectivity is independent of the specific silane used, indicating the zinc hydride is the key intermediate. nih.gov

Dehydrocoupling Reaction Studies with Diethoxy(methyl)silane

Dehydrocoupling is a chemical reaction that forms a new bond between two moieties with the concomitant elimination of hydrogen gas (H₂). The reaction between the Si-H bond of a hydrosilane and an N-H or O-H bond is a powerful, atom-economical method for creating Si-N and Si-O bonds, respectively. pbworks.com These reactions are typically mediated by a catalyst.

Various catalytic systems have been developed for the dehydrocoupling of silanes with alcohols and amines. Inexpensive bases like sodium hydroxide (NaOH) have been shown to effectively catalyze the cross-dehydrogenative coupling of alcohols and hydrosilanes to generate silyl (B83357) ethers under mild conditions. organic-chemistry.org This method is advantageous as it avoids the production of stoichiometric salt byproducts. organic-chemistry.org Catalysts based on heavier alkaline earth metals and aluminum amides have also been reported for the dehydrocoupling of amines with silanes. cam.ac.ukresearchgate.net The mechanism for these reactions is proposed to involve a sequence of metathesis steps at the metal center. researchgate.net For instance, with an aluminum amide catalyst, the proposed mechanism may involve the silane in the deprotonation of the amine, possibly via a hypervalent silicon hydride intermediate. cam.ac.uk While these studies often use model silanes like phenylsilane, diethoxy(methyl)silane is a suitable substrate for such transformations.

Functionalization and Derivatization Strategies of Diethoxy(methyl)silane

Beyond its roles in hydrosilylation and reduction, diethoxy(methyl)silane serves as a versatile precursor for the synthesis of more complex organosilicon compounds and materials through various functionalization strategies.

One significant application is in sol-gel chemistry. Diethoxy(methyl)silane can undergo hydrolysis and condensation reactions, either alone or with other alkoxysilanes like tetraethoxysilane (TEOS). unm.edu In these processes, the ethoxy groups hydrolyze to form reactive silanol (Si-OH) groups. These silanols then condense with each other or with other silanols to form a network of siloxane (Si-O-Si) bonds, which is the foundation of many silicone-based materials. unm.edunih.gov This co-condensation strategy is used to create hybrid organic-inorganic materials with tailored properties. semanticscholar.org

The Si-H bond in diethoxy(methyl)silane is also a site for derivatization. For instance, it can react with phthalimide (B116566) to prepare N,N'-methylsilanediyl-bis-phthalimide. fishersci.ca This demonstrates the utility of the Si-H group as a reactive handle for introducing silicon-containing moieties into organic molecules. Such strategies are fundamental to creating a diverse range of organosilicon compounds with specific functionalities for applications in materials science and synthetic chemistry. fishersci.caethz.ch

Polymerization and Cross Linking Research with Diethoxy Methyl Silane Derived Systems

Polycondensation Dynamics and Products

The hydrolytic polycondensation of diethoxy(methyl)silane is a key process for the synthesis of polymethylhydrosiloxanes (PMHS), which are valued for their Si-H bonds that allow for subsequent chemical modifications. A primary challenge in this synthesis is preserving these reactive hydrosilyl groups, as side reactions can lead to their loss and disrupt the desired polymer chain architecture. researchgate.net

The polycondensation of diethoxy(methyl)silane proceeds through the hydrolysis of its ethoxy groups to form reactive silanol (B1196071) intermediates, which then condense to form siloxane (Si-O-Si) bonds. Depending on the reaction conditions, this process can be controlled to produce polysiloxanes with varying architectures. researchgate.net The synthesis can be tailored to yield predominantly linear polymers, which is often a goal for creating specific polymer matrices. researchgate.net However, the bifunctional nature of the monomer also allows for the formation of branched structures. The ultimate structure—whether linear, cyclic, or branched—is influenced by factors such as the reaction medium and the method of reagent introduction. researchgate.net

The main objective in these syntheses is often to produce a polyorganosiloxane matrix with a high and controlled content of hydride groups and minimal defective units. researchgate.net The presence of these Si-H bonds makes the resulting polymers useful as hydrophobizing agents, components for cold-curing silicone rubbers, and as polyfunctional matrices for creating polymers with specific, given structures. researchgate.net

Pressure and catalytic conditions have a significant impact on the hydrolytic polycondensation of diethoxy(methyl)silane. Research has demonstrated that the process can be carried out in water under pressure, eliminating the need for organic solvents. researchgate.net This method has been investigated under both non-catalytic conditions and in the presence of carbonic acid. researchgate.net

In both scenarios, the reaction proceeds with 100% conversion of the diethoxy(methyl)silane monomer while fully preserving the crucial hydrosilyl (Si-H) groups. researchgate.net This indicates that conducting the polycondensation under pressure is a highly efficient method for producing polymethylhydrosiloxanes. researchgate.net By carefully controlling these conditions, it is possible to selectively synthesize linear products. researchgate.net The use of an "active medium," such as an excess of acetic acid, which can act as a reactant, catalyst, and solvent, is another approach to control the selectivity of the process and synthesize a wide range of polysiloxane structures. researchgate.netmdpi.com

interactive_table {"columns": [{"label": "Condition", "type": "string"}, {"label": "Monomer Conversion", "type": "string"}, {"label": "Preservation of Hydrosilyl Groups", "type": "string"}, {"label": "Key Outcome", "type": "string"}], "data": [["Non-catalytic (in water under pressure)", "100%", "Complete", "Formation of methylsiloxane polymers with preserved Si-H groups. researchgate.net"], ["Carbonic Acid Catalyst (in water under pressure)", "100%", "Complete", "Formation of methylsiloxane polymers with preserved Si-H groups; conditions for selective linear product formation found. researchgate.net"]], "options": {"title": "Table 1: Effect of Conditions on Diethoxy(methyl)silane Polycondensation researchgate.net"}}

Diethoxy(methyl)silane as a Cross-linking Agent

Diethoxy(methyl)silane functions as a bifunctional cross-linking agent. Its two ethoxy groups are hydrolyzable, meaning they can react with water to form reactive silanol (Si-OH) groups. These silanols can then undergo condensation reactions with hydroxyl groups on polymer backbones or with other silanol groups to form stable siloxane (Si-O-Si) bridges, effectively linking polymer chains together. nih.govresearchgate.net

In various polymer systems, diethoxy(methyl)silane is used to create three-dimensional networks that define the material's properties.

Hydrogels: In hydrogel formation, a cross-linking agent is a fundamental component, along with a monomer and an initiator. rsdjournal.org The cross-linker connects the polymer chains, creating the network structure that can absorb and retain large amounts of water. sapub.org Silane (B1218182) coupling agents can be incorporated into the hydrogel precursor, where they form covalent bonds during the network's formation. nih.gov

Elastomers: For silicone elastomers, cross-linking is essential to convert soluble, linear, or branched polymers into a durable, elastic network. researchgate.net Condensation curing is a common method where a linear polymer functionalized with silanol groups is reacted with a multifunctional cross-linking agent containing hydrolyzable groups, such as an alkoxysilane. nih.gov This process is fundamental in the manufacturing of silicone rubber and adhesives. researchgate.net

Resins: Similarly, in silicone resins, cross-linking agents create a rigid, three-dimensional structure, providing thermal stability and mechanical strength. researchgate.net

The introduction of cross-links using an agent like diethoxy(methyl)silane has a profound and predictable effect on the properties of the final material. The extent of this effect is directly related to the cross-link density—the number of cross-links per unit volume. researchgate.net

Mechanical Properties: A higher cross-link density restricts the mobility of polymer chains. researchgate.net This leads to a significant increase in the material's stiffness and strength. Research on similar siloxane systems shows that as the content of the cross-linking agent increases, properties like tensile stress and elastic modulus can increase substantially. researchgate.net For example, in one study using a polymethoxysiloxane cross-linker, increasing its content from 15.1% to 41.6% by weight resulted in a twofold increase in tensile stress and a threefold increase in the elastic module. researchgate.net Conversely, increasing cross-link density typically leads to a decrease in properties like elongation at break. semanticscholar.org

Thermal Properties: By restricting the movement of polymer chains, cross-linking also enhances thermal stability. researchgate.net A higher cross-link density generally leads to an increase in the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.netsemanticscholar.org

interactive_table {"columns": [{"label": "Property", "type": "string"}, {"label": "Impact of Increased Cross-link Density", "type": "string"}, {"label": "Reason", "type": "string"}], "data": [["Tensile Strength & Elastic Modulus", "Increases", "Reduced polymer chain mobility leads to a more rigid material. [3, 17]"], ["Elongation at Break", "Decreases", "The network becomes less flexible and more resistant to stretching. nih.gov"], ["Glass Transition Temperature (Tg)", "Increases", "More thermal energy is required to induce movement in the restricted polymer chains. [3, 8]"], ["Solvent Swelling", "Decreases", "A tighter network structure physically constrains the absorption of solvent molecules."]], "options": {"title": "Table 2: General Impact of Cross-linking on Polymer Properties [3, 8, 17]"}}

Mechanistic Understanding of Polymerization and Cross-linking Phenomena

The mechanism by which diethoxy(methyl)silane participates in polymerization and cross-linking is a two-step process involving hydrolysis followed by condensation. reddit.com

Hydrolysis: The process begins with the hydrolysis of the ethoxy (Si-O-CH₂CH₃) groups on the diethoxy(methyl)silane molecule. In the presence of water, these groups are cleaved, forming reactive silanol (Si-OH) groups and releasing ethanol (B145695) as a byproduct. reddit.com This initial step is often catalyzed by acidic or basic conditions and is crucial for activating the silane for subsequent reactions. researchgate.net

Si(CH₃)(H)(OCH₂CH₃)₂ + 2H₂O → Si(CH₃)(H)(OH)₂ + 2CH₃CH₂OH

Condensation: Once the silanol groups are formed, they undergo condensation. A silanol group can react with another silanol group or with a hydroxyl (-OH) group present on another polymer chain. nih.gov This reaction forms a stable, covalent siloxane bond (Si-O-Si) and releases a water molecule. nih.gov It is this formation of siloxane bridges that links the individual polymer chains together, building the three-dimensional network characteristic of cross-linked materials like hydrogels and elastomers. nih.govrsdjournal.org

This condensation chemistry is the fundamental mechanism for forming the cross-linked siloxane network, transforming linear or branched polymers into a cohesive, functional material. nih.gov

Surface Science and Interfacial Engineering Via Diethoxy Methyl Silane Chemistry

Diethoxy(methyl)silane as a Silane (B1218182) Coupling Agent in Advanced Composites

Silane coupling agents, including diethoxy(methyl)silane, are bifunctional molecules that chemically unify dissimilar materials. nih.govresearchgate.net The adhesion enhancement process at heterogeneous interfaces (e.g., between glass fibers and a polymer matrix) follows a well-defined chemical mechanism.

The fundamental mechanism involves a two-step process:

Hydrolysis: The diethoxy groups on the silane molecule react with water to form reactive silanol (B1196071) (Si-OH) groups. This reaction is often catalyzed by acids or bases. researchgate.netmdpi.com

Condensation: These newly formed silanol groups then react with hydroxyl (-OH) groups present on the surface of inorganic substrates like silica (B1680970), glass, or metal oxides. mdpi.comatomfair.com This condensation reaction forms stable, covalent siloxane bonds (Si-O-Si), effectively grafting the silane molecule onto the inorganic surface. nist.govmdpi.com

Once anchored to the inorganic surface, the non-hydrolyzable methyl group of diethoxy(methyl)silane is oriented away from the substrate. This organic-functional portion of the molecule then interacts with the polymer matrix. This interaction improves the wetting of the filler by the polymer and creates a strong bond across the interface, which can be covalent or based on physical interactions like van der Waals forces and chain entanglement. nih.gov

Table 1: Mechanism of Adhesion via Diethoxy(methyl)silane

Step Reactants Products Bond Type Formed
Hydrolysis Diethoxy(methyl)silane + Water Methylsilanediol + Ethanol (B145695) -
Condensation Methylsilanediol + Substrate-OH Siloxane (Substrate-O-Si) Covalent
Interfacial Bonding Silane-coated Substrate + Polymer Matrix Composite Material Physical/Chemical

The primary role of the interface in a composite material is to transfer stress from the flexible polymer matrix to the high-strength reinforcing filler. nist.gov Without effective bonding, the interface can become a point of failure under load. Diethoxy(methyl)silane enhances interfacial bonding, which is critical for the mechanical integrity of composites. mdpi.com

When diethoxy(methyl)silane is applied, it forms a durable link between the filler and the matrix. mdpi.com The covalent siloxane bonds created at the filler surface are robust and resistant to environmental degradation. nist.gov The methyl group provides a degree of compatibility with the organic matrix, reducing interfacial tension and promoting adhesion. This enhanced adhesion prevents issues like fiber pull-out and delamination, leading to significant improvements in the composite's mechanical properties, including tensile strength, flexural modulus, and impact resistance. researchgate.net

Research on similar dialkoxy silanes, such as dimethyl diethoxysilane, has shown that they can improve the fracture toughness of polymer composites by creating a less rigid siloxane network at the interface compared to trialkoxy silanes. researchgate.net This suggests that the specific structure of diethoxy(methyl)silane can be tailored to achieve desired mechanical outcomes in the final composite material.

Surface Modification Methodologies Utilizing Diethoxy(methyl)silane Derivatives

Beyond its use in bulk composites, diethoxy(methyl)silane and its derivatives are employed to precisely engineer the surface properties of various materials. This modification can alter characteristics such as wettability, adhesion, and chemical reactivity for a wide range of applications.

The surfaces of inorganic materials like glass, ceramics, and many metals are typically rich in hydroxyl groups, making them ideal candidates for modification with silanes. nih.govnih.gov The process of silanization involves applying a solution of diethoxy(methyl)silane to the substrate, where it undergoes the same hydrolysis and condensation reactions described previously. nih.govdiva-portal.org

This surface treatment can impart a variety of properties. For example, treating a hydrophilic glass surface with diethoxy(methyl)silane will result in a surface layer of molecules with their methyl groups oriented outwards. This creates a more hydrophobic, water-repellent surface. Such modifications are crucial in applications ranging from self-cleaning glass to preventing corrosion on metal surfaces. In dentistry, silane treatments are essential for bonding silica-based ceramic restorations to resin cements. nih.govnih.gov

The principles of surface modification with diethoxy(methyl)silane extend to the nanoscale, where it is used to functionalize nanoparticles. atomfair.com Nanoparticles like silica, titania (TiO₂), and zeolites possess high surface areas covered with hydroxyl groups, making them highly reactive towards silanes. atomfair.comnih.gov

Functionalizing nanoparticles is critical for several reasons:

Improved Dispersion: Unmodified nanoparticles tend to agglomerate in polymer matrices due to their high surface energy. A surface layer of diethoxy(methyl)silane can reduce this energy, preventing agglomeration and ensuring a uniform dispersion, which is key to realizing the enhanced properties of nanocomposites. nih.gov

Tailored Surface Chemistry: The silane layer can be used to control the surface chemistry of the nanoparticles. cnr.itresearchgate.net While diethoxy(methyl)silane itself provides a simple methyl-terminated surface, derivatives can introduce a vast array of functional groups (e.g., amino, epoxy, thiol) for further reactions or specific interactions. atomfair.comresearchgate.net

Enhanced Interfacial Adhesion: Similar to micro-composites, a silane layer on nanoparticles improves the interfacial bonding with a surrounding polymer matrix, leading to superior mechanical performance in nanocomposites. atomfair.com

Table 2: Research Findings on Nanoparticle Functionalization with Silanes

Nanoparticle Silane Used Purpose of Functionalization Outcome
Silica (SiO₂) Nanoparticles (3-aminopropyl)triethoxysilane (APTES) Introduce amine groups for bioconjugation. atomfair.com Enables covalent attachment of biomolecules. atomfair.com
Silica (SiO₂) Nanoparticles (3-mercaptopropyl)trimethoxysilane (MPTMS) Introduce thiol groups for nanocomposites. researchgate.net Enhances dispersion and bonding in rubber matrices. researchgate.net
Mesoporous Silica (MSN) Mixed thiol/amine silanes Control drug loading and release. researchgate.net Surface chemistry significantly affects drug crystallization and release kinetics. researchgate.net

Diethoxy(methyl)silane is particularly suited for creating highly organized, thin films on surfaces, known as self-assembled monolayers (SAMs). rsc.orgrsc.org SAMs are formed by the spontaneous organization of molecules from a solution or vapor phase onto a substrate. rsc.orgresearchgate.net

The formation of a diethoxy(methyl)silane monolayer on a hydroxylated surface involves the silane molecules covalently bonding to the substrate via siloxane linkages. mpg.de The key distinction for a dialkoxy silane like diethoxy(methyl)silane, compared to more common trialkoxy silanes, is its tendency to form more linear, less cross-linked structures. This reduced lateral polymerization can be advantageous for creating well-defined and reproducible monolayers. nih.gov These ordered layers allow for precise control over surface properties at the molecular level, which is critical for applications in electronics, sensors, and nanotechnology. rsc.orgrsc.org

Tuning of Surface Properties (e.g., Hydrophilicity/Hydrophobicity, Reactivity)

Diethoxy(methyl)silane serves as a versatile precursor in surface science for the fine-tuning of interfacial properties, primarily hydrophilicity, hydrophobicity, and reactivity. dakenchem.comgelest.com The ability to controllably alter these characteristics stems from the dual functionality of the molecule: the reactive ethoxy groups that anchor the molecule to a substrate and the methyl group that modifies the surface energy. dakenchem.comgelest.com

The inherent nature of the methyl group lends a hydrophobic character to surfaces modified with Diethoxy(methyl)silane. innospk.com When applied to a substrate, the non-polar methyl groups orient away from the surface, creating a low-energy interface that repels water. innospk.comswst.org This effect is utilized in the formulation of water-resistant and anti-corrosion coatings. dakenchem.cominnospk.com The resulting hydrophobicity is a direct consequence of the hydrocarbon-like organic substitution on the silicon atom. gelest.com In sol-gel processes, Diethoxy(methyl)silane can be co-condensed with other precursors like Methyltrimethoxysilane (B3422404) (MTMS) and Tetraethoxysilane (TEOS) to create hybrid coatings. mdpi.comresearchgate.net While Diethoxydimethylsilane (B1329274) (a related compound) has been shown to improve hydrophobic behavior when pre-condensed into a silicone oil, the direct addition of such di-alkoxy silanes into the sol-gel network can modulate the final properties of the coating. mdpi.com

Conversely, Diethoxy(methyl)silane can be employed as a foundational layer to impart hydrophilicity. This is achieved by using the silane-modified surface as a platform for grafting hydrophilic molecules. researcher.life For instance, a polysiloxane network formed from the condensation of Diethoxy(methyl)silane and Triethoxysilane can act as a scaffold. researcher.life The remaining reactive sites on this scaffold, such as Si-H bonds, can then be used to covalently attach hydrophilic, alkene-containing molecules like triethylene glycol monomethyl allyl ether (TEGMEA) or zwitterionic compounds. researcher.life This strategy has been successfully used to modify inherently hydrophobic polymer films, such as polylactide (PLA). The treatment significantly increases the wettability of the PLA surface, as demonstrated by a marked decrease in the water contact angle (WCA). researcher.life This approach not only enhances hydrophilicity but has also been shown to reduce protein adsorption and bacterial adhesion, which is significant for medical applications. researcher.life

The reactivity of surfaces coated with Diethoxy(methyl)silane is primarily governed by the unreacted functional groups from the silane layer or by the chemical nature of the organic group. The presence of the methyl group makes the surface relatively inert. However, when used in plasma-enhanced chemical vapor deposition (PECVD), Diethoxy(methyl)silane can form amorphous hydrogenated silicon oxycarbide (a-SiOC:H) films. researcher.life The properties and chemical structure of these films, ranging from polymer-like to a highly cross-linked C-Si-O network, can be tuned by adjusting deposition parameters like substrate temperature, which in turn influences the surface reactivity. researcher.life

Table 1: Effect of Surface Modification on Water Contact Angle (WCA)

Surface TypeTreatmentResulting Water Contact Angle (WCA)OutcomeReference
Polylactide (PLA) FilmNative (Untreated)80°Hydrophobic researcher.life
Polylactide (PLA) FilmFunctionalized with TEGMEA via a polysiloxane platform38°Hydrophilic researcher.life
Polylactide (PLA) FilmFunctionalized with ACB via a polysiloxane platform42°Hydrophilic researcher.life

Fundamental Interfacial Phenomena and Interaction Mechanisms

The interaction of Diethoxy(methyl)silane with a substrate is a multi-step process rooted in sol-gel chemistry, leading to the formation of a durable, covalently bonded thin film. specificpolymers.com This mechanism is particularly effective on surfaces that possess hydroxyl (-OH) groups, such as glass, ceramics, and various metal oxides like aluminum oxide. specificpolymers.comresearchgate.net

The foundational steps of the interaction mechanism are hydrolysis and condensation. specificpolymers.com

Hydrolysis: The process begins with the hydrolysis of the ethoxy groups (-OCH2CH3) on the Diethoxy(methyl)silane molecule in the presence of water. This reaction cleaves the Si-O-C bonds and replaces the ethoxy groups with hydroxyl groups, forming reactive silanols (Si-OH). Ethanol is released as a byproduct. This step is crucial as it activates the silane molecule for bonding.

Condensation with Substrate: The newly formed silanol groups are highly reactive towards hydroxyl groups present on the substrate surface. They readily condense, forming stable, covalent siloxane bonds (Si-O-Substrate). researchgate.net This reaction anchors the silane molecule directly to the surface, ensuring strong adhesion. dakenchem.comspecificpolymers.com The quality and density of the resulting silane film are highly dependent on the population of hydroxyl groups on the substrate's surface. researchgate.net

Intermolecular Condensation: Following the initial anchoring to the surface, adjacent silanol molecules can condense with each other. This intermolecular reaction forms a cross-linked polysiloxane network (Si-O-Si) that is parallel to the substrate surface. researchgate.net This network provides mechanical stability and durability to the coating. The extent of this cross-linking influences the final properties of the film, such as its density and barrier properties. researcher.life

Advanced Materials Research and Engineering Applications of Diethoxy Methyl Silane

Innovations in Membrane Technologies and Separation Science

Engineering Membrane Performance through Diethoxy(methyl)silane Modification

Diethoxy(methyl)silane (DEMS) is utilized as a modifying agent to enhance the performance of various membranes, particularly in gas separation applications. The chemical modification of membrane surfaces with DEMS can alter their physical and chemical properties, leading to improved selectivity and permeability for specific gases.

One key application of DEMS is in the silylation of zeolite membranes to improve their efficiency in separating hydrogen (H₂) from other light gases. acs.org For instance, Boron-substituted ZSM-5 (B-ZSM-5) and SAPO-34 membranes have been modified using a catalytic cracking process involving methyldiethoxysilane, a related compound. acs.org In the case of B-ZSM-5 membranes, the silylation process reduces the effective pore diameter, which significantly boosts their selectivity for H₂. acs.org Research has shown that this modification can increase the H₂/CO₂ separation selectivity from 1.4 to 37 and the H₂/CH₄ separation selectivity from 1.6 to 33 at 473 K. acs.org However, this enhancement in selectivity is accompanied by a decrease in H₂ permeance by more than an order of magnitude. acs.org

Conversely, for SAPO-34 membranes, methyldiethoxysilane does not penetrate the zeolite pores. Instead, the silylation process appears to reduce the size of non-zeolite pores within the membrane structure. acs.org This targeted modification leads to an increase in the H₂/CH₄ separation selectivity from 35 to 59 and the CO₂/CH₄ separation selectivity from 73 to 110, without significantly affecting the permeance of smaller molecules like H₂, CO₂, and N₂. acs.org

The table below summarizes the impact of silylation with a DEMS-related compound on the performance of different zeolite membranes.

Table 1: Effect of Silylation on Zeolite Membrane Performance

Membrane Type Gas Pair Selectivity Before Silylation Selectivity After Silylation Change in H₂ Permeance
B-ZSM-5 H₂/CO₂ 1.4 37 Decreased >10x
B-ZSM-5 H₂/CH₄ 1.6 33 Decreased >10x
SAPO-34 H₂/CH₄ 35 59 No significant change
SAPO-34 CO₂/CH₄ 73 110 No significant change

Functional Materials and Nanotechnology Applications

Advanced Graphene-Based Composites (e.g., Aerogels)

Diethoxy(methyl)silane and its derivatives play a role in the development of advanced graphene-based composites, such as aerogels, by acting as crosslinking and hydrophobizing agents. acs.org The incorporation of silanes into the graphene oxide (GO) structure during the formation of aerogels enhances their mechanical properties and structural stability. acs.orgrsc.org

For example, in the creation of reinforced graphene composite aerogels, silanes like methyltrimethoxysilane (B3422404) (MTMS) are used to achieve superelasticity through the hydrolysis and polycondensation of the silane (B1218182) to form Si-O-Si bonds. acs.org This process promotes a high degree of cross-linking between the GO nanosheets, which facilitates stress transfer at the interfaces and results in rapid relaxation and enhancement upon compression. acs.org The covalent cross-linking of GO nanosheets with silanes contributes to the formation of a highly porous structure in the resulting reduced graphene oxide (rGO)-based aerogels. acs.org

In some formulations, 3-aminopropyl(diethoxy)methylsilane (APDEMS) has been identified as a superior agent for enhancing hydrophobicity and elasticity in aerogels compared to similar silanes like (3-aminopropyl)triethoxysilane. acs.org APDEMS can function as a crosslinker, a reducing agent, and a hydrophobizing agent simultaneously. acs.org The resulting aerogels exhibit a combination of desirable properties including high surface area, ultralow density, superhydrophobicity, and supercompressibility. acs.org

The table below outlines the roles of silanes in the formation of graphene-based aerogels and the resulting properties.

Table 2: Role of Silanes in Graphene-Based Aerogels

Silane Type Function Resulting Aerogel Properties
Methyltrimethoxysilane (MTMS) Cross-linking of GO nanosheets Superelasticity, Highly porous structure
3-aminopropyl(diethoxy)methylsilane (APDEMS) Cross-linking, Reducing agent, Hydrophobizing agent Enhanced hydrophobicity, Elasticity, High surface area, Ultralow density, Supercompressibility

Porous Organosilica Particles for Biomedical Systems

Diethoxy(methyl)silane is a precursor in the synthesis of porous organosilica particles, which are of significant interest for biomedical applications due to their tunable properties and biocompatibility. nih.govnih.govrsc.org These particles can be engineered with specific pore sizes, surface functionalities, and morphologies, making them suitable for various uses in medicine. nih.govrsc.org

The synthesis of these materials often involves a sol-gel process where organosilane precursors, including those with methyl and diethoxy groups, undergo hydrolysis and condensation. mdpi.com The presence of the methyl group, a non-hydrolyzable organic functional group, directly incorporated into the silica (B1680970) framework imparts hydrophobic characteristics to the resulting material. mdpi.com This is in contrast to purely silica-based materials derived from precursors like tetraethoxysilane (TEOS).

By controlling the reaction conditions and the types of precursors used, it is possible to create porous hollow organosilica particles with a well-defined shell thickness. nih.gov For instance, a common method involves the use of a structure-directing agent, such as a surfactant, to form a porous shell around a template core, which is later removed. nih.gov The organic modification of the silica network can influence the final properties of the polymer, including its structure and porosity. mdpi.com

Synthesis of Semi-conductive Poly(imine)s

Diethoxy(methyl)silane derivatives are utilized in the synthesis of semi-conductive poly(imines), also known as polyazomethines, which are polymers containing an imine (-C=N-) linkage in their backbone. These materials are of interest for their electronic properties and thermal stability. researchgate.netcomu.edu.trresearchgate.net

A common synthetic route involves the condensation reaction of an amino-functionalized silane, such as 3-aminopropyl(diethoxy)methylsilane, with aldehyde compounds to form Schiff bases. researchgate.netcomu.edu.tr These Schiff bases can then be polymerized through oxidative polycondensation to yield poly(imines). researchgate.netcomu.edu.tr Alternatively, poly(imines) can be synthesized first and then grafted with the aminopropyl(diethoxy)methylsilane. researchgate.netcomu.edu.tr

The incorporation of the methyl silane group into the polymer structure can influence the final properties of the material. researchgate.net For example, the presence of polysiloxane linkages can be crucial for π-conjugated polymers, allowing for the adjustment of their electronic composition and properties through the side groups. researchgate.net Studies have shown that the electrical conductivity of these polymers can be tuned, and they can exhibit desirable thermal stability. researchgate.netcomu.edu.tr

The table below presents an example of a poly(imine) synthesized using a derivative of Diethoxy(methyl)silane and its resulting properties.

Table 3: Properties of a Poly(imine) Synthesized with 3-aminopropyl(diethoxy)methylsilane

Property Value/Observation
Synthesis Method Oxidative polycondensation of a Schiff base formed from 3-aminopropyl(diethoxy)methylsilane and o-vanillin
Electrical Conductivity The highest conductivity was obtained for this polymer in the study
Thermal Properties Good thermal stability
Electronic Properties The electronic composition and properties can be adjusted by the side group

Biomedical Research Applications (e.g., Biosensing, Drug Delivery, Tissue Engineering)

Organosilica materials derived from precursors like Diethoxy(methyl)silane are finding increasing use in various biomedical research applications, including biosensing, drug delivery, and tissue engineering. nih.govmdpi.comtaylorfrancis.com The ability to tailor the physicochemical properties of these materials makes them highly versatile for these applications. nih.gov

In the field of biosensing, hybrid organosilicon materials are used to create biosensitive membranes. mdpi.com For example, a sol-gel matrix created from diethoxydimethylsilane (B1329274) (DEDMS) and tetraethoxysilane (TEOS) has been used to immobilize bacteria for a biochemical oxygen demand (BOD) biosensor. mdpi.com The use of DEDMS in the matrix was found to significantly increase the sensitivity and long-term stability of the biosensor compared to one based on methyltriethoxysilane (MTES). mdpi.com The DEDMS-based matrix forms a protective capsule around the microorganisms that does not hinder the exchange of substrates and waste products. mdpi.com

For drug delivery, mesoporous organosilica nanoparticles are being investigated as carriers due to their high surface area and tunable pore size, which allow for the loading and controlled release of therapeutic agents. nih.govrsc.org The surface of these nanoparticles can also be functionalized to target specific cells or tissues.

In tissue engineering, graphene-based aerogels, which can be synthesized with the aid of silanes, are being explored as scaffolds for cell growth and tissue regeneration. nih.gov These scaffolds can provide a three-dimensional environment that mimics the extracellular matrix, supporting cell adhesion, proliferation, and differentiation. nih.gov

Diethoxy(methyl)silane in Preceramic Material Development

Diethoxy(methyl)silane and related organosilicon compounds are utilized as precursors in the development of preceramic polymers. researchgate.netnih.gov These polymers can be shaped into complex geometries and then pyrolyzed to form ceramic materials, a process known as polymer-derived ceramics (PDCs). nih.gov This method offers an alternative to traditional ceramic processing techniques, enabling the fabrication of ceramic components with intricate designs. researchgate.netnih.gov

The properties of the final ceramic material are influenced by the chemical structure of the preceramic polymer. researchgate.net The inclusion of silicon, carbon, and oxygen in the polymer backbone, as would be the case with polymers derived from Diethoxy(methyl)silane, can lead to the formation of silicon oxycarbide (SiOC) upon pyrolysis. researchgate.net

For these polymers to be suitable for advanced manufacturing techniques like additive manufacturing, they must possess specific properties, such as the ability to be crosslinked to maintain their shape during the high-temperature pyrolysis process. nih.gov The crosslinking can be achieved through various methods, including thermal curing or UV radiation if the polymer contains photosensitive functional groups. nih.gov

Research into preceramic polymer formulations for additive manufacturing has explored various organosilicon precursors. researchgate.net For example, a mixture of an allyl hydrido polycarbosilane with a reactive ester has shown promising results, including good photo-curing properties and the ability to transform into a silicon carbide phase. researchgate.net The viscosity of the preceramic polymer is also a critical factor for techniques like vat photopolymerization. researchgate.net

The table below provides an overview of the role of organosilicon precursors in the development of preceramic materials.

Table 4: Organosilicon Precursors in Preceramic Material Development

Precursor Type Key Properties for Additive Manufacturing Resulting Ceramic Phase (Example)
Allyl hydrido polycarbosilane / reactive ester mixture Good photo-curing properties, Low viscosity Silicon Carbide (SiC)
Polydimethylsiloxane High onset decomposition temperature Silicon Oxycarbide (SiOC)

Adsorption Studies for Metal Recovery (e.g., Platinum)researchgate.net

The recovery of precious metals from aqueous solutions is a significant area of research, driven by economic and environmental factors. Diethoxy(methyl)silane, particularly in its functionalized forms, has been investigated as a component in adsorbent materials for the recovery of platinum. Scientific studies have focused on modifying substrates with silane compounds to enhance their affinity for specific metal ions.

Detailed Research Findings

Research has demonstrated the efficacy of using bentonite (B74815) and zeolite, cost-effective and naturally occurring minerals, as support materials for silane-based functionalization. tandfonline.comproquest.com In these studies, the surface of the mineral is modified with 3-aminopropyl(diethoxy)methylsilane (APDEMS). tandfonline.comproquest.com This modification introduces amine functional groups onto the substrate surface, which have a high affinity for platinum(IV) ions in aqueous solutions. tandfonline.comproquest.com

The adsorption process is typically conducted in a batch mode to evaluate various parameters that influence the efficiency of platinum recovery. tandfonline.comproquest.com These parameters include the pH of the solution, the dosage of the adsorbent material, the initial concentration of platinum ions, and the contact time between the adsorbent and the solution. tandfonline.comproquest.com

Kinetic and isotherm models are applied to the experimental data to elucidate the mechanism of adsorption. tandfonline.comproquest.com The data from studies using APDEMS-functionalized bentonite suggest that the adsorption process follows the Langmuir isotherm model, which implies a monolayer coverage of platinum ions onto the adsorbent surface. tandfonline.comproquest.com Furthermore, the pseudo-second-order kinetic model was found to be applicable, indicating that the rate-limiting step of the process is chemisorption, a chemical reaction between the platinum ions and the functionalized surface. tandfonline.comproquest.com

The findings indicate that APDEMS-functionalized bentonite is a potential adsorbent for the recovery of platinum from industrial effluents, such as those from the mining industry. tandfonline.comproquest.com The presence of other ions in the solution was found to have a synergistic effect, increasing the adsorption of platinum by over 5%. tandfonline.comproquest.com The adsorbent also showed enhanced adsorption for other precious metals, including palladium(II), iridium(III), rhodium(III), osmium(III), and ruthenium(III). tandfonline.comproquest.com

Studies with APDEMS-functionalized zeolite also showed significant adsorption capacity for platinum(IV) ions. The adsorption was highly dependent on the pH of the solution, with a significant decrease in capacity at pH levels greater than 2. Column experiments using the functionalized zeolite demonstrated that a higher bed depth increased the breakthrough and exhaustion times, and the adsorption capacity for platinum increased with a greater bed height and initial concentration.

The following interactive data table summarizes the key findings from adsorption studies using 3-aminopropyl(diethoxy)methylsilane functionalized substrates for platinum recovery.

Interactive Data Table: Adsorption of Platinum(IV) using APDEMS-Functionalized Substrates

Adsorbent Parameter Optimal Condition/Value Key Finding Reference
APDEMS-Functionalized BentoniteAdsorbent Dosage10 g/L>85% recovery of Pt(IV) tandfonline.comproquest.com
APDEMS-Functionalized BentonitepH2>85% recovery of Pt(IV) tandfonline.comproquest.com
APDEMS-Functionalized BentoniteContact Time90 minutes>85% recovery of Pt(IV) tandfonline.comproquest.com
APDEMS-Functionalized BentoniteAdsorption ModelLangmuir IsothermMonolayer coverage tandfonline.comproquest.com
APDEMS-Functionalized BentoniteKinetic ModelPseudo-second-orderChemisorption is the rate-limiting step tandfonline.comproquest.com
APDEMS-Functionalized ZeoliteAdsorbent Dosage100 mgSignificant adsorption capacity
APDEMS-Functionalized ZeolitepH2Significant adsorption capacity
APDEMS-Functionalized ZeoliteContact Time180 minutesSignificant adsorption capacity

Theoretical and Computational Approaches to Diethoxy Methyl Silane Chemistry

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in unraveling the intricate details of reaction mechanisms involving diethoxy(methyl)silane. These calculations can map out potential energy surfaces, identify transition states, and determine reaction kinetics, providing a step-by-step understanding of how chemical transformations occur. nih.gov

A key area where these calculations have been applied is in the study of the hydrolysis of alkoxysilanes, a fundamental process in sol-gel chemistry and materials science. While specific studies on diethoxy(methyl)silane are not abundant in the literature, research on analogous compounds like tetraethoxysilane (TEOS) and tetramethoxysilane offers valuable insights. For instance, quantum chemical calculations using the Hartree-Fock (HF) method and Density Functional Theory (DFT) have been employed to investigate the thermodynamics of the multi-step hydrolysis of these molecules. rjpbcs.comawi.deresearchgate.net

One study revealed that the thermal effect of the hydrolysis of alkoxysilanes is dependent on the nature of the alkyl substituent. rjpbcs.com For methoxysilanes, all stages of hydrolysis were found to be exothermic, with an energy gain of approximately 1 kcal/mol, suggesting a thermodynamically favorable process. rjpbcs.com In contrast, for ethoxysilanes like TEOS, the hydrolysis stages were found to be endothermic. rjpbcs.com These findings suggest that the hydrolysis of diethoxy(methyl)silane would also likely be an endothermic process.

Furthermore, the influence of protonation on the reaction mechanism has been investigated. rjpbcs.com Calculations have shown that the presence of a proton, acting as a catalyst, can significantly affect the enthalpy of the hydrolysis stages. rjpbcs.com For TEOS, protonation of the ether oxygen or hydroxyl group was found to make the hydrolysis stages even more endothermic. rjpbcs.com Semi-empirical PM6 calculations have also suggested that a proton can facilitate the interaction between a water molecule and the silicon atom, explaining the catalytic effect of acids in the hydrolysis of TEOS. rjpbcs.com

A quantum molecular dynamics simulation study on the initial hydrolysis step of tetramethoxysilane (Si(OCH3)4) has provided further mechanistic details. scispace.com This study indicated that the hydrolysis proceeds via a flank-side attack mechanism, leading to the formation of a pentacoordinate silicon intermediate. scispace.com The presence of an acid or base catalyst was shown to promote the rapid formation of the Si-OH bond. scispace.com

Table 1: Calculated Enthalpy of Hydrolysis Stages for a Similar Alkoxysilane (Tetramethoxysilane)

Hydrolysis StageReaction Enthalpy (kcal/mol)
Stage 1~1
Stage 2~1
Stage 3~1
Stage 4~1
Note: Data adapted from a study on tetramethoxysilane, a similar alkoxysilane compound. The study indicated that all stages of hydrolysis are exothermic with an energy gain of the order of 1 kcal/mol. rjpbcs.com

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. cmu.eduarxiv.orgresearchgate.net By calculating the electron density, DFT can provide valuable information about molecular orbitals, charge distribution, and reactivity indices, which helps in understanding and predicting the chemical behavior of diethoxy(methyl)silane.

DFT studies on related organosilicon compounds have provided insights into their reactivity. For example, a theoretical study on the reactions of different methyltriethoxysilane hydrolysis products with cellulose utilized DFT to analyze the reaction activity centers. ncsu.edu The study employed frontier orbital theory and the Fukui function to identify the most reactive sites on the silane (B1218182) molecules in an ethanol (B145695) solution. ncsu.edu Such analyses are crucial for understanding how diethoxy(methyl)silane interacts with surfaces and other molecules, which is important for its application in surface modification and as a coupling agent.

The electronic properties of diethoxy(methyl)silane, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be calculated using DFT. The HOMO-LUMO gap is a key indicator of the chemical reactivity and stability of a molecule. A smaller gap generally implies higher reactivity.

Table 2: Conceptual DFT-Based Reactivity Descriptors

DescriptorFormulaSignificance
Chemical Potential (μ) μ ≈ (E_HOMO + E_LUMO) / 2Describes the escaping tendency of electrons from a system.
Chemical Hardness (η) η ≈ (E_LUMO - E_HOMO) / 2Measures the resistance to change in electron distribution.
Electrophilicity Index (ω) ω = μ² / (2η)Quantifies the global electrophilic nature of a molecule.
Note: These are conceptual descriptors derived from the energies of the frontier molecular orbitals (HOMO and LUMO), which can be calculated using DFT.

Molecular Dynamics and Monte Carlo Simulations for Material Design

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the behavior of materials at the atomic and molecular level. These methods can provide insights into the structure, dynamics, and properties of materials, making them invaluable for the design of new materials based on diethoxy(methyl)silane.

Molecular Dynamics (MD) Simulations

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. arxiv.org This allows for the investigation of dynamic processes such as diffusion, conformational changes, and the formation of material structures. In the context of diethoxy(methyl)silane, MD simulations can be particularly useful for studying the sol-gel process. The sol-gel process, which involves the hydrolysis and condensation of alkoxysilane precursors, is a common method for producing silica-based materials.

MD simulations can be used to model the aggregation of silane molecules, the formation of siloxane bonds, and the evolution of the network structure during the sol-gel transition. nih.govnih.gov For example, a study on the sol-gel conversion of an aluminum carboxylate system used MD simulations to investigate the microstructures, rheological properties, and gelation process. nih.govnih.gov Similar simulations for diethoxy(methyl)silane could provide valuable information for controlling the properties of the resulting materials, such as porosity, density, and mechanical strength.

Monte Carlo (MC) Simulations

MC simulations use random sampling to study the properties of a system. longdom.org This method is particularly well-suited for investigating systems in thermodynamic equilibrium and for exploring complex energy landscapes. In the context of diethoxy(methyl)silane, MC simulations can be used to study the adsorption and interaction of the molecule with various surfaces. hi.isresearchgate.net

For instance, kinetic Monte Carlo (kMC) simulations can be employed to model the kinetics of surface reactions, including the adsorption, diffusion, and reaction of diethoxy(methyl)silane on a substrate. researchgate.net This information is crucial for designing functionalized surfaces with specific properties, such as hydrophobicity or biocompatibility. By simulating the interactions between diethoxy(methyl)silane and a surface at the atomic level, researchers can gain a deeper understanding of the factors that govern the formation and stability of surface coatings.

Table 3: Applications of MD and MC Simulations in Material Design with Diethoxy(methyl)silane

Simulation MethodApplication AreaPotential Insights
Molecular Dynamics (MD) Sol-Gel Process- Mechanism of hydrolysis and condensation- Evolution of network structure- Prediction of material properties (e.g., density, porosity)
Polymer Composites- Interfacial interactions between silane and polymer- Effect of silane on mechanical properties
Monte Carlo (MC) Surface Modification- Adsorption behavior on different substrates- Optimal conditions for surface coating formation
Phase Behavior- Prediction of miscibility with other components- Simulation of self-assembly processes

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed molecular-level analysis of diethoxy-methyl-silane, offering profound insights into its structure and reactivity.

Multinuclear NMR spectroscopy is indispensable for the unambiguous structural elucidation of this compound and for tracking its transformations during chemical reactions. Each nucleus provides a unique window into the molecular architecture.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides precise information about the different proton environments within the molecule. The chemical shifts are indicative of the electronic environment of the protons. For instance, the proton directly attached to the silicon atom (Si-H) exhibits a characteristic chemical shift, while the ethoxy group protons (O-CH₂-CH₃) and the methyl group protons (Si-CH₃) resonate at distinct frequencies, allowing for straightforward structural confirmation. nih.gov

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in the this compound molecule gives rise to a distinct signal, confirming the presence of the methyl and ethoxy groups. researchgate.netosti.gov

¹⁷O NMR Spectroscopy: Oxygen-17 NMR, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, can provide direct information about the oxygen-containing functional groups. mdpi.com For this compound, ¹⁷O NMR could be used to study the ethoxy groups and the formation of silanol (B1196071) (Si-OH) and siloxane (Si-O-Si) bonds during hydrolysis and condensation reactions, offering a more complete picture of the reaction mechanism.

Below is a table summarizing the typical ¹H and ¹³C NMR chemical shifts for this compound.

NucleusFunctional GroupChemical Shift (ppm)
¹HSi-H~4.58
¹HO-CH₂~3.81
¹HCH₃ (of ethoxy)~1.24
¹HSi-CH₃~0.20
¹³CO-CH₂Data not specifically found
¹³CCH₃ (of ethoxy)Data not specifically found
¹³CSi-CH₃Data not specifically found

The ability to monitor chemical reactions as they occur is crucial for understanding reaction mechanisms and optimizing process parameters. In-situ or real-time NMR spectroscopy is a powerful tool for this purpose. researchgate.netmdpi.comd-nb.inforesearchgate.net By acquiring a series of NMR spectra over time, the concentrations of reactants, intermediates, and products can be quantified, allowing for the determination of reaction rates and kinetic parameters.

For reactions involving this compound, such as its hydrolysis and condensation to form polysiloxanes, real-time ¹H and ²⁹Si NMR can track the disappearance of the ethoxy groups and the Si-H bond (if it participates in the reaction) and the concomitant appearance of ethanol (B145695), silanol intermediates, and various siloxane species. researchgate.netmdpi.comd-nb.info This provides a detailed kinetic profile of the sol-gel process, which is essential for controlling the properties of the final material.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. semanticscholar.orgconicet.gov.artuwien.atnist.gov

Key vibrational modes for this compound include:

Si-H stretching: A strong band typically observed in the region of 2100-2200 cm⁻¹.

C-H stretching: Bands corresponding to the methyl and ethyl groups, usually found in the 2850-3000 cm⁻¹ range.

Si-O-C stretching: Strong absorptions in the 1000-1100 cm⁻¹ region, characteristic of the alkoxy groups attached to silicon.

CH₃ bending: Vibrations associated with the methyl groups, appearing around 1260 cm⁻¹ (Si-CH₃) and in the 1350-1480 cm⁻¹ range (ethoxy CH₃).

FTIR is also extensively used to monitor the chemical changes during the hydrolysis and condensation of this compound. The disappearance of the Si-O-C bands and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) from silanol intermediates, followed by the growth of a broad and strong Si-O-Si stretching band (around 1000-1100 cm⁻¹, often overlapping with the Si-O-C band), provides clear evidence of the progression of the sol-gel reaction.

The following table presents a summary of the main FTIR absorption bands for this compound.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
2100-2200StretchingSi-H
2850-3000StretchingC-H
1000-1100StretchingSi-O-C
~1260BendingSi-CH₃

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Bonding

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for characterizing thin films and modified surfaces.

When this compound is used to modify a surface, for example, to create a hydrophobic coating on a silicon wafer, XPS can be employed to analyze the resulting layer. The XPS survey scan would confirm the presence of silicon, oxygen, and carbon on the surface. High-resolution scans of the Si 2p, O 1s, and C 1s regions would provide detailed information about the chemical bonding.

For instance, the Si 2p spectrum can distinguish between silicon in the substrate (e.g., elemental silicon or silicon dioxide) and silicon in the grafted siloxane layer. The O 1s spectrum can differentiate between oxygen in the substrate oxide, Si-O-Si bridges in the polysiloxane, and potentially Si-OH groups. The C 1s spectrum can confirm the presence of the methyl and ethoxy groups and can also be used to assess surface contamination. Such detailed analysis is crucial for understanding the structure and integrity of the functionalized surface.

Dynamic Light Scattering (DLS) and Zeta Potential Measurements for Nanoparticle Characterization

When this compound is used in the synthesis of nanoparticles, for instance, through the Stöber process or for the surface functionalization of existing nanoparticles, Dynamic Light Scattering (DLS) and zeta potential measurements are essential for characterizing the resulting colloidal suspension.

Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of particles in a suspension. By analyzing the fluctuations in scattered light intensity due to the Brownian motion of the particles, DLS can determine the particle size distribution. This is critical for ensuring the monodispersity and desired size of nanoparticles synthesized using this compound as a co-precursor or modifying agent.

Zeta Potential: The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is one of the fundamental parameters known to affect the stability of a colloidal dispersion. A high absolute zeta potential value (typically > |30| mV) indicates good stability and resistance to aggregation. The surface chemistry, which is influenced by the functional groups introduced by this compound (e.g., methyl groups or residual ethoxy/hydroxyl groups), will significantly impact the zeta potential of the nanoparticles.

Electron Microscopy Techniques (TEM, SEM) for Morphological and Microstructural Analysis

Electron microscopy techniques are paramount for visualizing the morphology and microstructure of materials derived from this compound at the micro- and nanoscale.

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the internal structure of materials. nih.govresearchgate.netrsc.org For nanoparticles synthesized using this compound, TEM can reveal their size, shape, and internal porosity. In the case of coatings, cross-sectional TEM can be used to measure the thickness and uniformity of the film and to investigate the interface between the coating and the substrate.

Other Advanced Characterization Modalities (e.g., SAXS, UV-Vis, TGA, Imaging Ellipsometry)

The comprehensive characterization of this compound and the materials derived from it necessitates a suite of advanced analytical techniques beyond standard spectroscopic methods. Modalities such as Small-Angle X-ray Scattering (SAXS), Ultraviolet-Visible (UV-Vis) Spectroscopy, Thermogravimetric Analysis (TGA), and Imaging Ellipsometry provide critical insights into the nanoscale structure, optical properties, thermal stability, and thin-film characteristics of materials synthesized using this precursor.

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to determine the nanoscale structure of materials, providing information on particle size, shape, distribution, and porosity in the approximate range of 1 to 100 nm. While SAXS is not typically applied to the characterization of the this compound molecule itself, it is indispensable for analyzing the morphology of nanomaterials synthesized using silane (B1218182) precursors. iaea.org

In the context of materials science, this compound can serve as a precursor or co-precursor in the sol-gel synthesis of mesoporous silica (B1680970) nanoparticles (MSNs). SAXS is employed to investigate the growth mechanism and kinetics of these nanoparticles during their formation. nih.gov Time-resolved synchrotron SAXS analysis, for instance, can detect structural changes in nanometer-sized objects, offering insights into micelle formation and the conversion of the silane precursor into a silica network. nih.gov

Key parameters derived from SAXS analysis of such silane-derived nanoparticles include:

Particle Size and Shape: SAXS data can be modeled to determine the dimensions and geometry (e.g., spherical, ellipsoidal) of nanoparticles. nih.goviastate.edu

Pore Structure: For mesoporous materials, SAXS provides information on the size, spacing, and ordering of pores. iaea.org

Structural Stability: In situ SAXS heating experiments can be used to monitor thermally induced morphological changes in the nanoparticles, assessing their structural stability at elevated temperatures. iastate.edu

Although specific SAXS studies focusing exclusively on materials derived from this compound are not prominent in the reviewed literature, the technique's application to analogous systems, such as those using Tetraethyl Orthosilicate (TEOS), demonstrates its crucial role in understanding the nanoscale architecture of the resulting materials. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The this compound molecule, lacking chromophores (i.e., unsaturated groups or atoms with non-bonding electrons), does not exhibit significant absorption in the standard UV-Vis range of 200–800 nm.

However, research into a broader class of organosilanes shows that these compounds display rich and characteristic absorption spectra in the vacuum ultraviolet (VUV) region, typically between 120–240 nm. nih.gov Analysis in this region, often coupled with gas chromatography (GC-VUV), can provide unique spectral signatures for organosilanes, enabling their identification and differentiation from structural isomers. nih.gov

In materials science, UV-Vis spectroscopy becomes relevant when this compound is used to synthesize or functionalize other materials:

Characterization of Hybrid Materials: When organosilanes are incorporated into hybrid coatings or films, UV-Vis spectroscopy can be used to assess the optical transparency of the final product. researchgate.net

Analysis of Functional Groups: If a silane is functionalized with a chromophoric or fluorescent marker, UV-Vis spectroscopy can confirm the presence and determine the concentration of the marker within a material matrix. For example, a silane coupled with a naphthalimide unit shows strong absorption bands that can be easily detected. nih.gov

Optical Properties of Derived Nanoparticles: The optical properties of silica nanoparticles synthesized from silane precursors can be analyzed using UV-Vis spectroscopy. These measurements are used to determine the optical band gap of the resulting amorphous silica material. dergipark.org.tr Studies on silica nanoparticles have shown that the optical band gap can decrease as the concentration of the silane precursor increases, which corresponds to an increase in particle size. dergipark.org.tr

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition behavior of materials derived from this compound, such as silicone resins and hybrid organic-inorganic polymers. TGA is not used to analyze the volatile liquid precursor itself but rather the non-volatile materials it helps to create.

For methyl-containing siloxane polymers and resins, TGA typically reveals a multi-stage degradation process. The thermal stability is significantly influenced by the degree of cross-linking and the chemical structure of the polymer network. rsc.org

A generalized degradation profile for a methyl-siloxane material in an inert or oxidative atmosphere, based on studies of related compounds, can be summarized as follows:

Temperature Range (°C)EventDescription of Mass Loss
< 150-200Desorption / DryingInitial, minor mass loss corresponding to the evaporation of physically adsorbed water or residual solvents. researchgate.net
200 - 400Condensation ReactionsMass loss associated with the condensation of remaining silanol (Si-OH) or alkoxy groups, releasing water or alcohol. researchgate.netcnrs.fr
400 - 600Decomposition of Organic GroupsSignificant mass loss due to the pyrolysis and oxidative degradation of the methyl groups attached to the silicon backbone. researchgate.netresearchgate.net
> 600 - 700Char FormationThe rate of mass loss slows significantly, leading to the formation of a stable inorganic residue, typically silicon oxycarbide (SiOC) or silica (SiO₂). rsc.org

The temperature at which 5% mass loss occurs (Td5) is a common metric for comparing the thermal stability of different materials. For silicone resins, incorporating thermally stable groups or increasing the cross-link density can elevate the Td5 to over 500-600 °C in an inert atmosphere. rsc.org

Imaging Ellipsometry

Imaging and spectroscopic ellipsometry are non-destructive optical techniques used to determine the properties of thin films, including thickness, refractive index (n), and extinction coefficient (k). These methods are critical for characterizing the low-dielectric constant (low-k) films often produced from this compound using plasma-enhanced chemical vapor deposition (PECVD). nih.gov

In this process, this compound serves as a precursor to deposit carbon-doped silicon oxide (SiCOH) films. These films are essential as intermetal dielectrics in semiconductor manufacturing, where a low dielectric constant is needed to minimize RC delays. nih.gov Ellipsometry provides precise measurements of the film's optical properties, which are directly correlated with its composition, density, and dielectric performance. Furthermore, these optical properties can be linked to important mechanical characteristics like hardness and elastic modulus.

Research on plasma-polymerized this compound (ppDEMS) films has shown a clear relationship between deposition conditions—such as the precursor flow rate ratio—and the resulting film properties.

Deposition ParameterRefractive Index (n)Dielectric Constant (k)Hardness (GPa)Elastic Modulus (GPa)
Low DEMS/He Flow Rate Ratio1.4012.772.517.08
High DEMS/He Flow Rate Ratio1.3862.101.811.50

As the data indicates, increasing the relative flow rate of this compound during deposition leads to films with a lower refractive index, a significantly lower dielectric constant, and reduced mechanical hardness and elasticity. This is attributed to changes in the film's chemical composition, such as an increase in carbon content and a decrease in film density. Imaging ellipsometry allows for the mapping of these properties across a surface, ensuring film uniformity and quality.

Future Research Directions and Emerging Paradigms in Diethoxy Methyl Silane Science

Exploration of Novel Catalytic Systems and Processes

Future research will heavily focus on the discovery and optimization of new catalysts to improve the synthesis and functionalization of Diethoxy(methyl)silane. The goal is to develop systems that offer higher efficiency, greater selectivity, and milder reaction conditions.

Key areas of exploration include:

Earth-Abundant Metal Catalysts: There is a growing emphasis on replacing precious metal catalysts, like rhodium and platinum, with more sustainable and cost-effective alternatives. Cobalt-based catalytic systems, for instance, have shown promise for the synthesis of alkoxysilanes. acs.org An air- and water-stable cobalt catalyst has been developed for the one-pot synthesis of a variety of alkoxy-substituted silanes under mild conditions, such as room temperature and low catalyst loading (0.1 mol %). acs.org

Bimetallic Catalysts: The synergistic effects of combining two different metals in a single catalytic system are being explored to enhance reactivity and selectivity. A bimetallic [Rh-Pd] catalyst supported on an iodide ionic gel has demonstrated superior performance in the one-pot hydrosilylation/Hiyama coupling sequence, leading to (E)-alkenes with good yields and remarkable stereocontrol. researchgate.net

Ligand Development: The design of novel ligands is crucial for tuning the activity and selectivity of metal catalysts. Chiral bis(oxazolinylphenyl)amines have been shown to be effective auxiliary ligands for iron and cobalt catalysts in asymmetric hydrosilylation reactions. researchgate.net In cobalt-catalyzed hydroalkylation, the selection of nitrogen-containing ligands, such as bis(oxazoline) ligands, is critical for achieving high yields and enantioselectivity, with Diethoxy(methyl)silane serving as an effective hydride source. acs.orgacs.org

The following table summarizes the performance of various catalytic systems in reactions involving silanes.

Catalyst SystemReaction TypeKey FeaturesReference
Cobalt-based catalystDehydrogenative coupling / HydrosilylationAir- and water-stable; operates at room temperature; uses green solvents. acs.org
Bimetallic [Rh-Pd] ionic gelHydrosilylation / Hiyama couplingHigh stereocontrol for (E)-alkenes; beneficial isomerization effect from Pd. researchgate.net
CoBr₂(DME) / bis(oxazoline) ligandEnantioselective HydroalkylationHigh yield (78%) and excellent enantioselectivity (94% e.e.); DEMS used as hydride source. acs.org
Copper N-heterocyclic carbene complexesThree-component couplingHigh activity (TOF > 15,000 h⁻¹); no activation required. researchgate.net

Design and Synthesis of Advanced Functionalized Diethoxy(methyl)silane Derivatives

The synthesis of novel Diethoxy(methyl)silane derivatives with tailored functionalities is a major frontier in materials science. These advanced materials are designed for specific applications, ranging from sorbents to complex polymer architectures.

Future research in this area includes:

Aza-Michael Addition: This reaction is utilized to create functionalized silyl (B83357) and silatranyl derivatives. For example, the reaction of 3-aminopropyltriethoxysilane with acrylates can produce mono- and diadducts with yields up to 99%. researchgate.net These functionalized silanes can then undergo hydrolytic homo-condensation to form siloxanes, which have shown potential as sorbents for heavy and noble metals. researchgate.net

Hyperbranched Polymers: Diethoxy(methyl)silane can be a precursor for creating highly branched polymers. Through hydrosilation of A–B₃ monomers, it is possible to synthesize poly(siloxysilane) polymers with either silicon-hydride or vinyl functional groups on their outer sphere, allowing for further functionalization with a variety of reagents. scispace.com

Heterotelechelic Polysiloxanes: Advanced polymerization techniques, such as anionic ring-opening polymerization (AROP), are being used to synthesize well-defined polysiloxanes with different functional groups at each chain end. escholarship.org Using initiators containing Si-H bonds allows for the creation of heterotelechelic polymers, which can be further modified through hydrosilylation to generate a library of materials for high-value applications. escholarship.org

The table below outlines different synthetic strategies for creating advanced functionalized silane (B1218182) derivatives.

Synthetic StrategyDerivative TypeKey Properties/ApplicationsReference
Aza-Michael ReactionFunctionalized silyl- and silatranyl- adductsHigh yield (up to 99%); precursors for metal-adsorbing siloxanes. researchgate.net
Hydrosilation of A–B₃ MonomersHyperbranched poly(siloxysilane) polymersControlled surface functionality (Si-H or vinyl groups); platform for diverse functional materials. scispace.com
Anionic Ring-Opening Polymerization (AROP)Heterotelechelic Polydimethylsiloxane (PDMS)Well-defined molecular weight and low dispersity; versatile platform for functional materials. escholarship.org

Integration with Machine Learning and AI for Materials Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new materials derived from Diethoxy(methyl)silane. These computational tools can accelerate the research and development cycle by predicting material properties and optimizing synthesis processes.

Emerging applications of AI and ML in silane science include:

Predictive Modeling: Machine learning models, such as artificial neural networks, can be trained on existing experimental data to predict the properties of new materials. nih.govmdpi.com For instance, a model could predict the mechanical, thermal, or optical properties of a polysiloxane based on its monomer composition and synthesis conditions, including the use of Diethoxy(methyl)silane as a precursor. mdpi.comacs.org

Accelerated Discovery: AI can sift through vast chemical spaces to identify promising new functionalized silane derivatives. utoronto.ca By integrating genetic algorithms with deep-learning models, researchers can design optimal material microstructures with target properties, significantly reducing the time and cost associated with traditional trial-and-error experimentation. utoronto.ca

Process Optimization: Machine learning algorithms can optimize reaction conditions for the synthesis of Diethoxy(methyl)silane and its derivatives. researchgate.net By analyzing large datasets, these models can identify the optimal catalyst, solvent, temperature, and pressure to maximize yield and minimize byproducts.

The following table illustrates the potential impact of AI/ML on the materials design workflow.

AI/ML ApplicationDescriptionPotential Impact on Diethoxy(methyl)silane Science
Property PredictionTraining models on known data to forecast the characteristics of novel silane-based materials.Faster screening of candidate materials with desired properties without the need for initial synthesis.
Inverse DesignUsing algorithms to design materials that exhibit specific target properties.Design of novel Diethoxy(methyl)silane derivatives tailored for specific applications (e.g., high thermal stability, specific refractive index).
Synthesis OptimizationEmploying models to predict the outcome of reactions under various conditions.Identification of the most efficient and sustainable synthetic routes for Diethoxy(methyl)silane and its functionalized products.

Sustainable and Green Chemistry Approaches in Silane Synthesis and Application

In line with global sustainability goals, future research on Diethoxy(methyl)silane will increasingly prioritize green chemistry principles. This involves developing more environmentally benign synthesis routes and applications that minimize waste and energy consumption.

Key directions in sustainable silane chemistry include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. synthiaonline.com Hydrosilylation is an example of a reaction with high atom efficiency. nii.ac.jp

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, ionic liquids, or bio-based solvents. nih.gov Research into cobalt-based catalysts for alkoxysilane synthesis has demonstrated success using alcohols as green solvents. acs.org

Energy Efficiency: Developing synthetic methods that can be carried out at ambient temperature and pressure to reduce energy consumption. researchgate.net The use of highly active catalysts can contribute significantly to this goal. acs.org

Mechanochemistry: This solvent-free technique uses mechanical force to induce chemical reactions. A one-stage mechanochemical method for the direct synthesis of alkoxysilanes has been developed, which simplifies the traditional multi-stage process and aligns with green chemistry requirements by eliminating solvent use and preliminary catalyst preparation steps.

The table below compares traditional and green approaches to silane synthesis.

Green Chemistry PrincipleTraditional ApproachEmerging Green Approach
Catalyst Choice Precious metals (e.g., Platinum, Rhodium).Earth-abundant metals (e.g., Cobalt, Iron). acs.org
Solvents Volatile organic compounds (VOCs).Green solvents (e.g., alcohols) or solvent-free methods (mechanochemistry). acs.org
Energy Input High temperatures and pressures often required.Reactions at ambient temperature and pressure enabled by highly active catalysts. acs.org
Process Complexity Multi-stage processes with intermediate purification steps.One-pot syntheses and simplified mechanochemical processes. acs.org

Q & A

Basic Research Questions

Q. What are the key physical properties of diethoxy-methyl-silane, and how are they measured in research settings?

  • Answer : Critical physical properties include boiling point, density, refractive index, and purity. For this compound (CAS 2031-62-1), standardized methods are used:

  • Boiling Point : Measured via distillation under controlled pressure (e.g., 134°C at 250 mmHg) using ASTM D86 .

  • Density : Determined via pycnometry (reported as 0.9627 g/cm³ at 20°C) .

  • Refractive Index : Analyzed with an Abbe refractometer (1.4690 at 20°C) .

  • Purity : Validated via gas chromatography (GC) or nuclear magnetic resonance (NMR), ensuring >98% purity for experimental reproducibility .

    PropertyValue (CAS 2031-62-1)Measurement Method
    Molecular FormulaC₅H₁₄O₂Si-
    Molecular Weight210.346 g/molMass spectrometry
    Boiling Point134°C (250 mmHg)Distillation (ASTM D86)
    Density (20°C)0.9627 g/cm³Pycnometry
    Refractive Index (20°C)1.4690Abbe refractometer

Q. What are the established synthesis protocols for this compound, and how do reaction conditions influence purity?

  • Answer : Synthesis typically involves the reaction of methyltrichlorosilane with ethanol under anhydrous conditions. Key parameters:

  • Solvent : Anhydrous ethanol minimizes hydrolysis side reactions.
  • Catalyst : Triethylamine neutralizes HCl byproducts, improving yield .
  • Temperature : Maintained at 0–5°C to control exothermicity.
  • Purification : Vacuum distillation removes excess ethanol and byproducts. Purity is confirmed via GC-MS or NMR integration .

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral data interpreted?

  • Answer :

  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (CH₃ of ethoxy groups) and δ 3.6–3.8 ppm (CH₂ adjacent to oxygen). Methyl-Si groups appear as a singlet near δ 0.5 ppm .
  • IR Spectroscopy : Si-O-C stretches at 1050–1100 cm⁻¹; Si-CH₃ bends at 1250–1280 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 210.346; fragmentation patterns confirm ethoxy and methyl groups .

Advanced Research Questions

Q. How does this compound function as a precursor in atomic layer deposition (ALD) processes for semiconductor applications?

  • Answer : In ALD, its high volatility and controlled reactivity enable precise deposition of silicon oxide or hybrid films.

  • Process Parameters :
  • Temperature : 150–300°C for optimal surface reactions.
  • Co-reactants : H₂O or O₃ for oxidation .
  • Film Characterization : Ellipsometry for thickness, XPS for stoichiometry, and SEM for morphology .
  • Challenge : Minimize carbon contamination by optimizing purge cycles .

Q. What strategies are employed to resolve discrepancies in reaction yield data when using this compound in sol-gel syntheses?

  • Answer : Contradictions in yield arise from:

  • Moisture Sensitivity : Trace H₂O accelerates premature hydrolysis; use Schlenk-line techniques .
  • Catalyst Variability : Compare triethylamine vs. pyridine in neutralizing HCl .
  • Statistical Analysis : Apply ANOVA to identify significant variables (e.g., temperature, stirring rate) .
  • Reproducibility : Standardize solvent drying (e.g., molecular sieves) and reagent purity (>98%) .

Q. What experimental design considerations are critical when studying the hydrolysis kinetics of this compound under varying conditions?

  • Answer :

  • Variables : pH (acidic vs. alkaline), solvent polarity, temperature (25–60°C).
  • Monitoring : Use in-situ FTIR to track Si-O-Si formation (950–1100 cm⁻¹) .
  • Quenching : Rapid cooling or addition of neutralizing agents to halt reactions at timed intervals.
  • Data Modeling : Apply pseudo-first-order kinetics to determine rate constants; account for autocatalysis in acidic media .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Diethoxy-methyl-silane
Reactant of Route 2
Diethoxy-methyl-silane

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